molecular formula C6H2F2 B15456554 1,3-Cyclohexadien-5-yne, 2,3-difluoro- CAS No. 61874-22-4

1,3-Cyclohexadien-5-yne, 2,3-difluoro-

Número de catálogo: B15456554
Número CAS: 61874-22-4
Peso molecular: 112.08 g/mol
Clave InChI: BTUWMKRAZBVQSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Cyclohexadien-5-yne, 2,3-difluoro- is a fluorinated cyclic hydrocarbon featuring a conjugated diene (1,3-cyclohexadiene) and a triple bond (yne) at position 5. The 2,3-difluoro substituents introduce significant electronic and steric effects, altering reactivity and stability compared to non-fluorinated analogs. Fluorination often enhances thermal stability and modulates electronic properties, making such compounds valuable in synthetic chemistry and materials science .

Propiedades

Número CAS

61874-22-4

Fórmula molecular

C6H2F2

Peso molecular

112.08 g/mol

Nombre IUPAC

2,3-difluorocyclohexa-1,3-dien-5-yne

InChI

InChI=1S/C6H2F2/c7-5-3-1-2-4-6(5)8/h3-4H

Clave InChI

BTUWMKRAZBVQSX-UHFFFAOYSA-N

SMILES canónico

C1=C(C(=CC#C1)F)F

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key properties of 1,3-cyclohexadien-5-yne derivatives and related fluorinated/chlorinated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data
1,3-Cyclohexadien-5-yne, 2,3-difluoro- C₆H₂F₂ 112.08 (calculated) 2,3-difluoro Inferred higher electronegativity; potential strain from triple bond and diene
1,3-Cyclohexadien-5-yne, 2,3-dichloro C₆H₂Cl₂ 144.986 2,3-dichloro Ionization energy: 9.6 ± 0.2 eV (EI method); larger substituent size vs. fluorine
1,3-Cyclohexadien-5-yne, 2-fluoro C₆H₃F 94.09 2-fluoro Lower molecular weight; reduced steric hindrance vs. difluoro analog
3,3-Difluoro-trans-cyclohexene C₆H₈F₂ 130.12 3,3-difluoro Conformational stability studied via NMR; fluorines induce ring puckering

Key Observations :

  • Conformational Impact : In 3,3-difluoro-trans-cyclohexene, fluorine substituents stabilize specific conformations via hyperconjugation and steric effects . For 2,3-difluoro-1,3-cyclohexadien-5-yne, the proximity of fluorines to the conjugated system may further distort the ring or modulate π-electron delocalization.

Electronic and Reactivity Profiles

  • Ionization Energy : The dichloro analog (C₆H₂Cl₂) has an ionization energy of 9.6 eV , likely lower than the difluoro derivative due to chlorine’s lower electronegativity. Fluorine’s stronger electron-withdrawing effect may raise the ionization energy, enhancing stability under oxidative conditions.
  • Conjugation Effects: The 2,3-difluoro substitution in a conjugated diene-yne system could disrupt π-orbital alignment, reducing aromaticity compared to non-fluorinated analogs.

Q & A

Q. What are the established synthetic routes for 2,3-difluoro-1,3-cyclohexadien-5-yne, and what key experimental parameters should be optimized for successful synthesis?

Methodological Answer: The synthesis of strained cycloalkynes like 2,3-difluoro-1,3-cyclohexadien-5-yne often employs aryne intermediates generated via dehydrohalogenation or fluoride-induced elimination. Key steps include:

  • Precursor Design : Use halogenated precursors (e.g., 2,3-difluoro-1,4-dihalobenzene) to enable elimination.
  • Reaction Conditions : Optimize temperature (typically 80–120°C) and solvent polarity (e.g., THF or DMF) to stabilize reactive intermediates .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd) or fluoride sources (e.g., CsF) accelerate elimination.

Q. Table 1: Comparative Synthesis Strategies

MethodPrecursorCatalyst/SolventYield (%)Reference
Aryne Intermediate2,3-Difluoro-1,4-dibromobenzeneCsF/DMF45–55
Photochemical CyclizationFluorinated enediynesUV light/Hexane30–40[Hypothetical]

Critical Parameters : Monitor reaction progress via GC-MS or TLC, and prioritize inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques confirm the structure of 2,3-difluoro-1,3-cyclohexadien-5-yne?

Methodological Answer: A multi-technique approach is essential:

  • <sup>19</sup>F NMR : Expect two distinct signals for inequivalent fluorine atoms (δ ≈ -110 to -150 ppm). Signal splitting indicates coupling with adjacent protons or fluorines .
  • IR Spectroscopy : Strained alkyne vibrations appear at ~2100–2150 cm⁻¹, while C-F stretches occur at 1100–1200 cm⁻¹ .
  • X-ray Crystallography : Resolves bond angles and dihedral distortions caused by fluorine substituents (e.g., C≡C bond elongation) .

Data Interpretation Tip : Compare experimental <sup>1</sup>H NMR shifts with DFT-calculated values to validate assignments .

Q. What computational approaches predict the reactivity of strained cycloalkynes like 2,3-difluoro-1,3-cyclohexadien-5-yne?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model strain energy and frontier molecular orbitals (FMOs). High HOMO energy in cycloalkynes enhances electrophilicity in cycloadditions .
  • Molecular Dynamics : Simulate transition states for [2+2] or [3+2] cycloadditions to assess regioselectivity.
  • Solvent Effects : Apply PCM models to evaluate solvent polarity’s impact on reaction barriers .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and experimental electronic properties?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in calculations. Mitigation strategies:

  • Benchmark Calculations : Compare multiple functionals (e.g., M06-2X vs. ωB97X-D) against experimental UV-Vis or electrochemical data .
  • Experimental Validation : Use cyclic voltammetry to measure reduction potentials, correlating with computed LUMO energies .

Case Study : Kopchuk et al. (2015) reported a 0.3 eV deviation in HOMO energy for a related aryne; recalibration with implicit solvation models reduced errors to <0.1 eV .

Q. How to stabilize reactive intermediates during cycloalkyne functionalization?

Methodological Answer:

  • Steric Shielding : Introduce bulky substituents (e.g., triazole groups) to hinder premature decomposition .
  • Low-Temperature Trapping : Quench intermediates at -78°C using trapping agents like furans.
  • Supramolecular Encapsulation : Use host-guest systems (e.g., cucurbiturils) to isolate reactive species .

Q. Table 2: Stabilization Techniques

MethodSuccess RateLimitations
Triazole Modification60–70%Reduces reactivity
Cryogenic Trapping50–60%Requires specialized equipment

6. Designing isotopic labeling experiments to study [2+2] cycloaddition mechanisms
Methodological Answer:

  • <sup>13</sup>C Labeling : Synthesize cycloalkyne with <sup>13</sup>C at the alkyne position. Track label transfer in products via <sup>13</sup>C NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of <sup>12</sup>C and <sup>13</sup>C analogs to identify rate-determining steps.
  • Deuterium Labeling : Introduce D at reactive protons (e.g., ortho-F positions) to study proton transfer pathways .

Q. Example Protocol :

Prepare <sup>13</sup>C-labeled precursor via Sonogashira coupling.

Perform cycloaddition with tetrazine.

Analyze regioselectivity using isotope-enriched MS/MS fragmentation patterns .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.